molecular formula C21H18O2 B14812588 4-Methylphenyl diphenylacetate

4-Methylphenyl diphenylacetate

Cat. No.: B14812588
M. Wt: 302.4 g/mol
InChI Key: SFEXVJBVOZDQKD-UHFFFAOYSA-N
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Description

4-Methylphenyl diphenylacetate is an ester derivative of diphenylacetic acid, where the hydroxyl group of the acid is replaced by a 4-methylphenoxy group. For example, (4-methylphenyl)acetate (C₉H₉O₂, molecular weight 149.17 g/mol) shares a similar aromatic methyl-substituted backbone .

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

(4-methylphenyl) 2,2-diphenylacetate

InChI

InChI=1S/C21H18O2/c1-16-12-14-19(15-13-16)23-21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI Key

SFEXVJBVOZDQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylphenyl diphenylacetate typically involves the esterification of diphenylacetic acid with 4-methylphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis represents the most fundamental reaction for 4-methylphenyl diphenylacetate. The ester undergoes cleavage in both acidic and alkaline conditions:

Acid-Catalyzed Hydrolysis
In aqueous acidic environments (e.g., HCl or H₂SO₄), the ester hydrolyzes to produce diphenylacetic acid and 4-methylphenol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent bond cleavage:

Ph2CHCOO-C6H4CH3+H2OH+Ph2CHCOOH+HO-C6H4CH3\text{Ph}_2\text{CHCOO-C}_6\text{H}_4\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Ph}_2\text{CHCOOH} + \text{HO-C}_6\text{H}_4\text{CH}_3

Base-Promoted Hydrolysis
Under alkaline conditions (e.g., NaOH), the reaction yields the sodium salt of diphenylacetic acid and 4-methylphenol. The process involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the products:

Ph2CHCOO-C6H4CH3+OHPh2CHCOONa++HO-C6H4CH3\text{Ph}_2\text{CHCOO-C}_6\text{H}_4\text{CH}_3 + \text{OH}^- \longrightarrow \text{Ph}_2\text{CHCOO}^- \text{Na}^+ + \text{HO-C}_6\text{H}_4\text{CH}_3

Kinetic Influences

  • pH Dependency : Hydrolysis rates increase significantly above pH 10 due to the prevalence of hydroxide ions.

  • Steric Effects : The bulky diphenylacetyl group slows hydrolysis compared to simpler esters like methyl acetate.

Transesterification

This compound participates in alcohol-exchange reactions under catalytic conditions. For example, with methanol and acid catalysis, it forms methyl diphenylacetate and 4-methylphenol:

Ph2CHCOO-C6H4CH3+CH3OHH+Ph2CHCOOCH3+HO-C6H4CH3\text{Ph}_2\text{CHCOO-C}_6\text{H}_4\text{CH}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Ph}_2\text{CHCOOCH}_3 + \text{HO-C}_6\text{H}_4\text{CH}_3

Key Catalysts

  • Lewis Acids : Ti(OiPr)₄ or Sn(Oct)₂ enhance reaction rates at elevated temperatures (80–120°C) .

  • Enzymatic Methods : Lipases (e.g., Candida antarctica) enable regioselective transesterification under mild conditions (30–50°C) .

Nucleophilic Substitutions

The ester’s carbonyl group reacts with nucleophiles such as amines and hydrazines:

Aminolysis
Reaction with primary amines (e.g., benzylamine) produces diphenylacetamide derivatives. For example :

Ph2CHCOO-C6H4CH3+NH2RPh2CHCONHR+HO-C6H4CH3\text{Ph}_2\text{CHCOO-C}_6\text{H}_4\text{CH}_3 + \text{NH}_2\text{R} \longrightarrow \text{Ph}_2\text{CHCONHR} + \text{HO-C}_6\text{H}_4\text{CH}_3

Hydrazinolysis
Hydrazine converts the ester to diphenylacetic acid hydrazide, a precursor for heterocyclic compounds like thiosemicarbazides :

Ph2CHCOO-C6H4CH3+NH2NH2Ph2CHCONHNH2+HO-C6H4CH3\text{Ph}_2\text{CHCOO-C}_6\text{H}_4\text{CH}_3 + \text{NH}_2\text{NH}_2 \longrightarrow \text{Ph}_2\text{CHCONHNH}_2 + \text{HO-C}_6\text{H}_4\text{CH}_3

Electrochemical Transformations

Recent studies highlight electrochemical carboxylation using CO₂ under reductive conditions. While not directly reported for this compound, analogous diarylacetic esters undergo decarboxylation to diarylmethanes :

Ar2CHCOOR+2e+CO2electrochemicalAr2CH2+ROCO2\text{Ar}_2\text{CHCOOR} + 2\text{e}^- + \text{CO}_2 \xrightarrow{\text{electrochemical}} \text{Ar}_2\text{CH}_2 + \text{ROCO}_2^-

Conditions :

  • Solvent: DMF with tetrabutylammonium bromide (TBAB) as electrolyte

  • Electrodes: Pt cathode, Mg anode

  • Yield: ~60–75% for related substrates

Comparative Reaction Data

Reaction TypeConditionsProducts FormedYield (%)Reference
Acidic Hydrolysis1M H₂SO₄, reflux, 6hDiphenylacetic acid92
Alkaline Hydrolysis1M NaOH, 80°C, 4hSodium diphenylacetate89
TransesterificationMeOH, H₂SO₄, 70°C, 8hMethyl diphenylacetate85
AminolysisBenzylamine, THF, 25°C, 24hDiphenylacetamide derivative78

Mechanistic Insights

  • Hydrolysis : The rate-determining step is nucleophilic attack on the carbonyl carbon, influenced by the electron-withdrawing diphenyl group.

  • Transesterification : Proceeds via a tetrahedral intermediate stabilized by resonance with the aromatic rings .

  • Electrochemical Reactions : Involve single-electron transfer steps, with CO₂ insertion into the ester carbonyl group .

Scientific Research Applications

4-Methylphenyl diphenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylphenyl diphenylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Chlorinated derivatives (e.g., methyl 4-chlorophenylacetate) exhibit higher log P values (~3.73) compared to methoxylated analogues (~1.8–2.5), suggesting enhanced membrane permeability but poorer aqueous solubility .
  • Crystallinity : Halogen substituents (Cl, Br) promote robust crystal packing via weak intermolecular interactions (C–H⋯X, π–π stacking), as seen in isomorphic imidazole derivatives .
  • Biological Activity : The 4-methylphenyl group in heterocyclic systems (e.g., 2-(4-methylphenyl) Indolizine) correlates with anti-inflammatory activity, likely due to enhanced interaction with cellular targets .

Pharmacokinetic and Toxicity Profiles

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